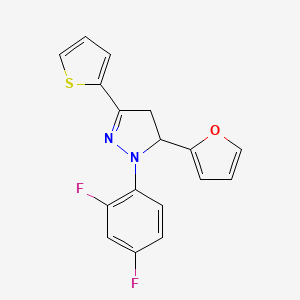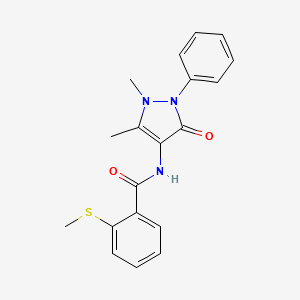
1-(2,4-difluorophenyl)-5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-difluorophenyl)-5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole, also known as DFTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits.
Mecanismo De Acción
The mechanism of action of 1-(2,4-difluorophenyl)-5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole involves the inhibition of various signaling pathways, including the PI3K/AKT/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. 1-(2,4-difluorophenyl)-5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole has been shown to inhibit the activity of these pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation.
Biochemical and Physiological Effects:
1-(2,4-difluorophenyl)-5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and neuroprotection. Moreover, 1-(2,4-difluorophenyl)-5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole has been shown to reduce oxidative stress and DNA damage in cells, leading to improved cellular function and health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2,4-difluorophenyl)-5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole in lab experiments is its high yield synthesis method, which allows for large-scale production of the compound. Moreover, 1-(2,4-difluorophenyl)-5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole has been found to be stable under various conditions, making it suitable for use in various experimental settings. However, one of the limitations of using 1-(2,4-difluorophenyl)-5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole in lab experiments is its potential toxicity, which requires careful handling and safety precautions.
Direcciones Futuras
There are several future directions for research related to 1-(2,4-difluorophenyl)-5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole, including the investigation of its potential therapeutic benefits in other diseases, such as cardiovascular diseases and metabolic disorders. Moreover, further studies are needed to explore the mechanism of action of 1-(2,4-difluorophenyl)-5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole and its potential interactions with other signaling pathways. Additionally, the development of novel derivatives of 1-(2,4-difluorophenyl)-5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole may lead to the discovery of more potent and selective compounds with improved therapeutic benefits.
Métodos De Síntesis
The synthesis of 1-(2,4-difluorophenyl)-5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole involves the reaction of 2-thiophenecarboxylic acid, 2,4-difluoroaniline, and 2-furylboronic acid in the presence of palladium catalyst and base. The resulting product is then subjected to hydrogenation to obtain 1-(2,4-difluorophenyl)-5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole in high yield.
Aplicaciones Científicas De Investigación
1-(2,4-difluorophenyl)-5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole has been studied extensively for its potential therapeutic benefits in various diseases, including cancer, inflammation, and neurological disorders. It has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. 1-(2,4-difluorophenyl)-5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Moreover, 1-(2,4-difluorophenyl)-5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
2-(2,4-difluorophenyl)-3-(furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2OS/c18-11-5-6-14(12(19)9-11)21-15(16-3-1-7-22-16)10-13(20-21)17-4-2-8-23-17/h1-9,15H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXQEISAEAIRBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C3=C(C=C(C=C3)F)F)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenyl)-3-(furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-1-[3-(4-methoxyphenoxy)propoxy]-4-nitrobenzene](/img/structure/B5110229.png)
![4-propyl-9-(2-thienyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5110237.png)
![10-chloro-2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B5110240.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5110246.png)
![11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5110251.png)
![1-[2-(4-chlorophenoxy)ethoxy]-3-methoxybenzene](/img/structure/B5110259.png)
![ethyl 4-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5110262.png)

![1-(2-furylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B5110280.png)
![4-[4-(3-methoxyphenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5110282.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-quinolinylthio)butanamide](/img/structure/B5110285.png)

![1-[(5-methyl-2-furyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5110293.png)
